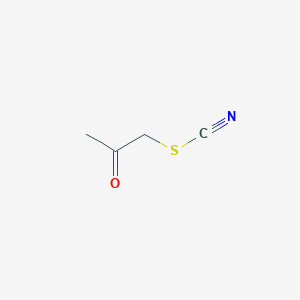

2-Oxopropyl thiocyanate

Overview

Description

Synthesis Analysis

The synthesis of thiocyanate compounds involves a variety of coordination modes, which can lead to coordination networks of different topologies including polymorphic and isomeric modifications . The reaction of Cd (NCS) 2 with 3-hydroxymethylpyridine (3-HMPy) leads to the formation of compounds with the composition Cd (NCS) 2 (3-HMPy) 4 ( 1-Cd ), Cd (NCS) 2 (3-HMPy) 2 ( 2-Cd) (Cd (NCS) 2) 2 (3-HMPy) 3 ( 3-Cd ), and (Cd (NCS) 2) 3 (3-HMPy) 4 ( 4-Cd ) .Molecular Structure Analysis

The molecular formula of 2-Oxopropyl thiocyanate is C4H5NOS . The average mass is 115.154 Da and the monoisotopic mass is 115.009186 Da .Chemical Reactions Analysis

Thiocyanate and selenocyanate anions have been widely used for the synthesis of new coordination compounds and polymers . They show a variety of coordination modes, which can lead to coordination networks of different topologies including polymorphic and isomeric modifications .Scientific Research Applications

Catalysis in Organic Synthesis

One significant application of thiocyanates, including derivatives like 2-oxopropyl thiocyanate, is in organic synthesis. Schiff-Base Metal(II) complexes, for instance, have been used as catalysts for the regioselective conversion of 1,2-epoxyethanes to 2-hydroxyethyl thiocyanates, a process crucial for synthesizing biologically active molecules (Sharghi & Nasseri, 2003). Similarly, the synthesis of β-hydroxy thiocyanates from epoxides and ammonium thiocyanates has been enhanced using tetraarylporphyrins as catalysts (Sharghi, Nasseri, & Hassani Nejad, 2003).

Biological Activities and Medical Applications

Thiocyanates, including this compound derivatives, are intermediates in the synthesis of various heterocycles with significant biological activities. These activities include antimicrobial, anticancer, and herbicidal properties. Thiadiazines, for example, derived from thiocyanates, have shown antimicrobial activity and have been used in the treatment of diseases like Chagas disease (Langi, Mulwad, & Chaskar, 2011).

Environmental and Industrial Applications

In environmental contexts, thiocyanate compounds, including this compound, play a role in bioremediation. Certain bacteria can use thiocyanate as a nitrogen source, which is crucial for removing toxic thiocyanate from industrial waste streams. For instance, Thioalkalivibrio species, sulfur-oxidizing bacteria, have been studied for their ability to oxidize thiocyanate in industrial effluents (Berben, Overmars, Sorokin, & Muyzer, 2017). Additionally, the wet oxidation of thiocyanate, a method to treat thiocyanate-containing wastewater, has been explored (Vicente & Díaz, 2003).

Analytical and Diagnostic Applications

In the field of analytics and diagnostics, thiocyanate detection plays a role in health monitoring. For example, the determination of thiocyanate in exhaled breath condensate is a method to assess airway inflammation in diseases like cystic fibrosis (Chandler et al., 2018).

Biochemical Studies

This compound and its derivatives have been studied for their biochemical interactions. For instance, research on the transport of thiocyanate in human bronchial epithelial cells has been conducted to understand its role in innate defense and oxidant scavenging (Pedemonte et al., 2007). Additionally, the biochemical mechanisms and therapeutic potential of thiocyanate in human health, such as its antimicrobial and anti-inflammatory effects, have been explored (Chandler & Day, 2015).

Environmental Chemistry

In environmental chemistry, the study of thiocyanate degradation in natural aquatic systems has been important for understanding its environmental impact and behavior under various redox conditions (Kurashova, Halevy, & Kamyshny, 2017).

Inorganic Chemistry

Research has also been conducted on the oxidation of thiocyanate by environmentally friendly oxidants like iron(VI) and iron(V), which is relevant for removing thiocyanate due to its toxic effects in various industrial processes (Sharma, Burnett, O'Connor, & Cabelli, 2002).

Mechanism of Action

Target of Action

The primary target of 2-Oxopropyl Thiocyanate is the enzyme 2-oxopropyl-CoM reductase, carboxylating . This enzyme is involved in the metabolism of certain bacteria, such as Xanthobacter autotrophicus .

Mode of Action

This compound interacts with its target enzyme through a process of reductive cleavage of the thioether linkage of 2-ketopropyl-coenzyme M . This is followed by the carboxylation of the ketopropyl cleavage product

Biochemical Pathways

Thiocyanate, a component of this compound, is known to be involved in various biochemical pathways. Thiocyanate-degrading microorganisms degrade thiocyanate in an autotrophic manner for energy , while other biodegrading microorganisms use thiocyanate as a carbon or nitrogen source

Pharmacokinetics

It’s known that the compound interacts with the enzyme 2-oxopropyl-com reductase, carboxylating

Result of Action

It’s known that the compound interacts with its target enzyme, leading to the reductive cleavage of the thioether linkage of 2-ketopropyl-coenzyme m and the subsequent carboxylation of the ketopropyl cleavage product

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in aquatic systems, a reaction between tetrathionate and cyanide results in the formation of thiocyanate This suggests that the presence of certain substances in the environment could potentially influence the action of this compound

Safety and Hazards

Thiocyanate is harmful if swallowed, in contact with skin or if inhaled . It causes serious eye damage and is harmful to aquatic life with long-lasting effects . Cobalt(II) thiocyanate is also harmful if swallowed, in contact with skin or if inhaled, and it may cause cancer and damage fertility or the unborn child .

Future Directions

properties

IUPAC Name |

2-oxopropyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c1-4(6)2-7-3-5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEQAYDPEJTYND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500499 | |

| Record name | 2-Oxopropyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3029-48-9 | |

| Record name | 2-Oxopropyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(cyanosulfanyl)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

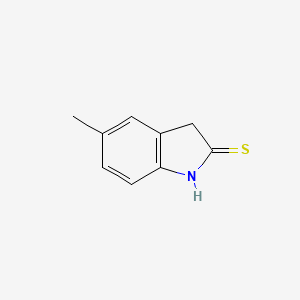

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

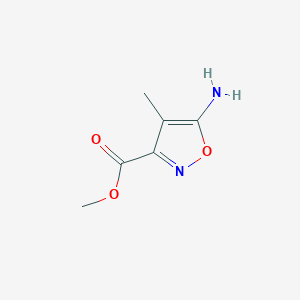

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phosphine, diphenyl[(tetrahydro-2-furanyl)methyl]-](/img/structure/B1626010.png)